molecular formula C40H51ClN6O B13787344 Cyanine7 azide

Cyanine7 azide

Cat. No.: B13787344
M. Wt: 667.3 g/mol
InChI Key: RUWCHESRINLNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7 azide is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7 azide and is known for its high quantum yield and stability. This compound is particularly useful for incorporating Cyanine7 into various alkynylated biomolecules, making it a valuable tool in molecular biology and imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 azide is synthesized through a series of chemical reactions involving the incorporation of an azide group into the Cyanine7 dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions are carefully controlled to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and consistency .

Scientific Research Applications

Cancer Imaging and Therapy

Cyanine7 azide is extensively utilized in cancer theranostics due to its excellent tumor-targeting capabilities and high quantum yield. The following applications are noteworthy:

  • Near-Infrared Fluorescence Imaging : The dye's spectral properties allow for effective imaging of tumors, enhancing visualization during surgical procedures or diagnostic assessments. Studies have shown that conjugating this compound with tumor-targeting ligands significantly improves the specificity and sensitivity of tumor detection .
  • Photothermal and Photodynamic Therapy : this compound can be incorporated into therapeutic agents that utilize light to induce cytotoxic effects on cancer cells. For example, it has been conjugated with genistein to enhance anticancer activity through targeted delivery .

Bioconjugation Techniques

This compound serves as a versatile tool for bioconjugation through click chemistry:

  • Labeling Biomolecules : It can label proteins, peptides, and oligonucleotides effectively. This capability is particularly useful in tracking biomolecules within complex biological systems .
  • Post-synthetic Modification : The dye facilitates the modification of oligonucleotides, allowing researchers to create functionalized nucleic acids for various applications in molecular biology .

Live Cell Imaging

The bioorthogonal nature of this compound allows for its use in live-cell imaging without disrupting biological processes. Its low toxicity and high sensitivity make it ideal for tracking cellular interactions and dynamics in real-time .

Tumor Targeting with Conjugated Ligands

In a study by Yang et al., this compound was conjugated with genistein, leading to improved tumor cell targeting and selective uptake in vitro. This approach demonstrated enhanced anticancer efficacy compared to the unmodified compound, showcasing the potential of using this compound in targeted cancer therapies .

Development of NIR Probes

Xiong et al. synthesized a novel derivative of this compound conjugated with triphenylphosphonium moieties to enhance mitochondrial targeting. This modification resulted in increased internalization within cancer cells and improved fluorescent intensity for better imaging outcomes .

Mechanism of Action

Cyanine7 azide exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanine7 azide is unique due to its high quantum yield and stability, making it particularly suitable for near-infrared imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its utility in various scientific research fields .

Biological Activity

Cyanine7 azide, also known as Disulfo-Cyanine7 azide, is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological research and imaging applications. This compound is particularly valued for its excellent photostability, solubility, and ability to undergo bioorthogonal reactions, making it a versatile tool in molecular biology and biochemistry.

This compound has an excitation maximum of 750 nm and an emission maximum of 773 nm , placing it within the optimal range for NIR imaging, which minimizes background interference from biological tissues . The dye's structure allows for easy conjugation to various biomolecules through click chemistry, facilitating its use in diverse applications.

Table 1: Key Properties of this compound

PropertyValue
Excitation Maximum750 nm
Emission Maximum773 nm
SolubilityHigh in water, DMF, DMSO
ApplicationBioorthogonal labeling and imaging

This compound's primary mechanism of action involves its use in click chemistry , specifically the azide-alkyne cycloaddition reaction. This allows for the selective labeling of biomolecules such as proteins, nucleic acids, and lipids without interfering with their biological functions. The dye can be conjugated to various substrates, enhancing their visibility in imaging studies .

Applications in Research

  • Fluorescent Imaging : this compound is extensively used for imaging cellular processes due to its NIR properties, which allow for deeper tissue penetration and reduced autofluorescence.
  • Bioconjugation : The dye facilitates the conjugation of therapeutic agents to antibodies or other targeting moieties, improving the specificity and efficacy of drug delivery systems.
  • Gene Delivery : It has been employed in tracking oligonucleotides during gene therapy applications, providing real-time insights into cellular uptake and distribution .

Case Study 1: Gene Delivery Systems

A study demonstrated the use of this compound in a gene delivery system involving cationic polymers. The researchers utilized the dye to visualize the internalization of plasmid DNA in various cell lines. Results indicated that the conjugation with this compound significantly improved the tracking of DNA delivery compared to non-labeled controls .

Case Study 2: Cancer Imaging

In another investigation focused on cancer diagnostics, this compound was conjugated to tumor-targeting antibodies. This enabled enhanced imaging of tumor sites in live animal models using NIR fluorescence, allowing for better delineation of tumor margins during surgical procedures .

Safety and Toxicology

Cyanine dyes are generally considered safe for use in biological systems; however, their cytotoxicity can vary depending on concentration and application. Preliminary studies suggest that at appropriate concentrations, this compound exhibits minimal cytotoxic effects on mammalian cells . Ongoing research aims to further elucidate the safety profile of this compound.

Table 2: Cytotoxicity Overview

Cell LineConcentration Tested (µg/mL)Observed Toxicity
HEK293Up to 2000Minimal
Huh7Up to 2000Minimal
DC2.4Up to 2000Minimal

Properties

Molecular Formula

C40H51ClN6O

Molecular Weight

667.3 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H

InChI Key

RUWCHESRINLNNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-]

Origin of Product

United States

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